1-(4-ethoxy-3-methoxybenzoyl)piperidine
Description
Properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-13-8-7-12(11-14(13)18-2)15(17)16-9-5-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJHIUWGAMWNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Receptor Binding
Phencyclidine (PCP) Analogues
- 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine and 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP and 4-MeO-PCP) are NMDA receptor antagonists with high affinity. The position of the methoxy group significantly impacts receptor interaction: 3-MeO-PCP exhibits higher NMDA receptor affinity than 4-MeO-PCP due to better steric compatibility with the receptor’s hydrophobic pocket .
- 1-(4-Ethoxy-3-methoxybenzoyl)piperidine differs by replacing the cyclohexyl group with a benzoyl moiety.
Sigma Receptor Ligands
Pharmacological Activity
Analgesic and Anesthetic Analogues
- Fentanyl derivatives (e.g., α-methylfentanyl) share the piperidine backbone but incorporate phenethyl and propionylanilino groups. These modifications confer potent µ-opioid receptor agonism, unlike this compound, which lacks opioid receptor activity but may target NMDA or sigma receptors .
- Ketamine analogues (e.g., methoxetamine) feature cyclohexanone rings instead of benzoyl groups. While both classes interact with NMDA receptors, the benzoyl substitution in this compound may reduce dissociative hallucinogenic effects .
Enzyme Inhibitors
- 1-(4-Hydroxy-3-Methoxybenzyl)-Piperidine Derivatives exhibit α-glucosidase inhibitory activity (IC₅₀ = 0.207 mM).
Key Research Findings
Table 1: Comparative Pharmacological Profiles
*Compared to positive control (acarbose).
Q & A
Basic: What are the key structural features of 1-(4-ethoxy-3-methoxybenzoyl)piperidine that influence its reactivity and biological activity?
The compound features a piperidine ring substituted with a 4-ethoxy-3-methoxybenzoyl group. Critical structural elements include:
- Methoxy and ethoxy groups : The electron-donating methoxy group enhances solubility and influences π-π stacking with aromatic residues in biological targets, while the ethoxy group introduces steric bulk, potentially modulating receptor-binding selectivity .
- Piperidine ring : The nitrogen atom in the piperidine ring provides basicity, influencing protonation states under physiological conditions and affecting membrane permeability .
- Benzoyl moiety : The planar benzoyl group facilitates hydrophobic interactions with target proteins. Computational studies suggest that substituent positioning (3-methoxy vs. 4-ethoxy) impacts conformational flexibility and binding affinity .
Advanced: How can computational methods like QSAR and molecular docking predict the biological activity of derivatives of this compound?
- QSAR Modeling : Use molecular descriptors (e.g., logP, topological polar surface area) to correlate structural features with activity. For example, a dataset of phenyl piperidine derivatives (n=43) was analyzed using ADMET Predictor™ to identify critical descriptors like hydrogen bond donors and molar refractivity .
- Molecular Docking : Simulate interactions with targets (e.g., serotonin transporters) to predict binding modes. Studies on similar piperidine derivatives revealed that substituents at the 3- and 4-positions of the benzoyl group influence docking scores by altering steric and electronic complementarity .
- Validation : Cross-validate models using leave-one-out (LOO) techniques and external test sets to ensure robustness .
Basic: What synthetic routes are commonly employed for preparing this compound?
Key steps include:
- Benzoyl chloride synthesis : React 4-ethoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.
- Piperidine coupling : Perform nucleophilic acyl substitution by reacting the benzoyl chloride with piperidine in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Similar protocols for benzamide derivatives achieved yields >75% .
Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in neurological studies?
- Assay Optimization : Standardize in vitro conditions (e.g., pH, temperature) to mimic in vivo environments. For example, serum protein binding assays can clarify discrepancies in bioavailability .
- Metabolic Profiling : Use LC-MS to identify metabolites that may act as active or inactive species. Piperidine derivatives often undergo hepatic oxidation, altering efficacy .
- In Silico Bridging : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .
Advanced: How does piperidine ring stereochemistry affect target interactions, and what experimental methods elucidate this?
- Impact on Binding : Stereochemistry at the piperidine nitrogen influences hydrogen-bonding networks. For instance, (S)-enantiomers of similar derivatives showed 10-fold higher affinity for opioid receptors than (R)-forms .
- Analytical Methods :
- X-ray crystallography : Resolve absolute configuration (e.g., as in 1-acetyl-t-3-ethyl-piperidin-4-one derivatives) .
- Chiral HPLC : Separate enantiomers using cellulose-based columns .
- NMR NOE experiments : Determine spatial proximity of substituents .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy vs. ethoxy) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ=254 nm) assesses purity (>95% required for biological assays) .
Advanced: What are potential off-target effects in CNS studies, and how can they be mitigated?
- Off-Target Risks : Piperidine derivatives may interact with voltage-gated ion channels or neurotransmitter transporters (e.g., serotonin, dopamine) .
- Mitigation Strategies :
- Selectivity Screening : Use panels of receptor-binding assays (e.g., CEREP) to identify cross-reactivity .
- SAR Studies : Modify the benzoyl substituents (e.g., replacing ethoxy with smaller groups) to reduce off-target binding .
Basic: How do electronic properties of the 4-ethoxy-3-methoxybenzoyl group influence pharmacokinetics?
- Lipophilicity : The ethoxy group increases logP (~2.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : Methoxy groups slow oxidative metabolism compared to hydroxyl analogs, as shown in microsomal stability assays .
- Ionization : The piperidine nitrogen (pKa ~8.5) remains protonated in physiological pH, affecting distribution .
Advanced: What molecular modifications enhance target specificity while reducing cytotoxicity?
- Bioisosteric Replacement : Substitute the ethoxy group with a trifluoromethoxy group to improve metabolic stability without compromising binding .
- Scaffold Hybridization : Fuse the piperidine ring with a morpholine moiety to reduce cytotoxicity, as demonstrated in anti-inflammatory derivatives .
- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to prioritize analogs with IC50 > 100 μM .
Basic: What are recommended storage and handling protocols for this compound?
- Storage : Keep in amber vials under inert gas (argon) at -20°C to prevent oxidation.
- Handling : Use nitrile gloves and fume hoods to avoid inhalation.
- Stability : Monitor via periodic HPLC; degradation products (e.g., hydrolyzed benzoyl acid) indicate moisture exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
